1-(1-Phenyl-2-(pyridin-4-yl)ethyl)piperazine
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Overview
Description
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine compounds .
Scientific Research Applications
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine involves its interaction with specific molecular targets. For example, it acts as a histamine H3 receptor antagonist and sigma-1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This interaction can lead to various physiological effects, such as modulation of neurotransmitter release and pain relief .
Comparison with Similar Compounds
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1-phenylpiperazine: Similar in structure but lacks the pyridine ring, which may affect its biological activity.
1-(2-pyridyl)piperazine: Contains a pyridine ring but differs in the position of the substituents, leading to different chemical and biological properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups, used in anti-tubercular research.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C17H21N3 |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-(1-phenyl-2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C17H21N3/c1-2-4-16(5-3-1)17(20-12-10-19-11-13-20)14-15-6-8-18-9-7-15/h1-9,17,19H,10-14H2 |
InChI Key |
QVONDVLKKQSPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CC2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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